7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-(2-Furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolin-5-one core substituted with a 2-furyl group at position 7 and a 4-methylquinazolin-2-ylamino moiety at position 2. Its IUPAC name is 2,4-diamino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one (CAS#: 1428139-13-2) .
Properties
Molecular Formula |
C21H17N5O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H17N5O2/c1-12-14-5-2-3-6-16(14)24-21(23-12)26-20-22-11-15-17(25-20)9-13(10-18(15)27)19-7-4-8-28-19/h2-8,11,13H,9-10H2,1H3,(H,22,23,24,25,26) |
InChI Key |
SOWMNGYOGMGOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound classified within the quinazolinone family. This compound exhibits significant potential in various pharmacological applications due to its unique structural features, which include a fused quinazoline and dihydroquinazolinone moiety along with a furyl substituent. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furyl Group | Contributes to the compound's unique reactivity and biological activity. |
| Quinazoline Core | Known for its diverse pharmacological properties. |
| Amino Group | Enhances interaction with biological targets. |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Studies have reported IC50 values indicating significant cytotoxic effects.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have highlighted the biological efficacy of similar quinazoline derivatives:
- A study on 4-Methylquinazoline derivatives showed significant antitumor properties, suggesting that structural modifications can enhance biological activity.
- Research on quinazolinone compounds indicated broad-spectrum biological activities including anti-HIV and anti-inflammatory effects .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methylquinazoline | Lacks furyl substituent; retains quinazoline core | Antitumor properties |
| 2-Aminoquinazoline | Contains amino group; shows promise in various assays | Antimicrobial activity |
| Furylquinazoline Derivatives | Incorporates furyl groups; explored for pharmacological activities | Diverse biological effects |
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cell proliferation and survival pathways. The presence of the furyl group may enhance binding affinity to these targets.
Comparison with Similar Compounds
Key Structural Features:
- 4-Methylquinazolin-2-ylamino Group: A substituted quinazoline at position 2 provides steric bulk and may influence binding specificity.
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity :
- The 2-furyl group in the target compound correlates with PPARγ partial agonism, as seen in derivatives like 26q (), where furyl-acryloyl groups enhance selectivity .
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Safety Profiles: Compounds with nitro-furyl substituents (e.g., nitrofurylthiazoles in –12) show carcinogenicity in rodent models, unlike the target compound, which lacks nitro groups . The target compound’s acute toxicity (skin/eye irritation) is comparable to other quinazolinones but lacks chronic carcinogenic risk .
Synthetic Accessibility :
Preparation Methods
Niementowski Synthesis for Quinazolinone Core Formation
The quinazolinone core is synthesized via Niementowski’s method, where substituted anthranilic acids react with formamide or urea derivatives. For example:
-
Step 1 : 2-Amino-5-methoxybenzoic acid reacts with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one.
-
Step 2 : Cyclization with hydrazine hydrate yields 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.
This intermediate is functionalized further to introduce the furyl and 4-methylquinazolin-2-yl groups.
Isatoic Anhydride-Based Ring Closure
Isatoic anhydride reacts with amines under reflux to form dihydro-4-oxoquinazolines. For instance:
Microwave-Assisted Solvent-Free Synthesis
Microwave-Accelerated Amination
4-Chloro-2-methylquinazoline undergoes nucleophilic substitution with furfurylamine under microwave irradiation:
One-Pot Furyl Group Introduction
A solventless protocol uses furfural and 2-aminobenzamide under microwave conditions:
Transition Metal-Catalyzed Methods
Copper-Catalyzed Ullmann Coupling
The 4-methylquinazolin-2-ylamino group is introduced via Ullmann coupling:
Vanadium-Catalyzed Oxidative Cyclization
Vanadium catalysts enable one-pot synthesis from anthranilamide and furfural:
-
Catalyst : Vanadyl acetylacetonate (VO(acac)₂).
Mechanochemical and Green Chemistry Approaches
Mechanochemical Double Cyclocondensation
A sustainable method uses ball milling for cascade reactions:
Solvent-Free Phosphorylation
Diethyl phosphoramidates are synthesized via solvent-free reactions:
-
Reagents : 3-Amino-2-methylquinazolin-4(3H)-one + triethyl phosphate.
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Strategies
Q & A
Q. What synthetic methodologies are recommended for synthesizing 7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one?
The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization and condensation. For example, intermediates like 2-methyl-7,8-dihydroquinazolin-5(6H)-one can be synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl reagents . Modifications to the core structure, such as introducing the 2-furyl and 4-methylquinazolin-2-ylamino groups, may require:
- Step 1 : Formation of the dihydroquinazolinone core using a Buchwald-Hartwig amination or Ullmann coupling.
- Step 2 : Functionalization of the furyl group via Suzuki-Miyaura cross-coupling.
- Step 3 : Purification via column chromatography or recrystallization.
Reaction conditions (e.g., catalysts, solvents, temperature) should be optimized based on analogous protocols for structurally related compounds .
Q. What are the critical storage and handling protocols for this compound?
Key storage guidelines include:
- Temperature : Store at 2–8°C in a tightly sealed container to prevent degradation .
- Environment : Keep in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Safety Precautions : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, which may cause inflammation or blistering .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR Spectroscopy : Confirm substituent positions and structural integrity (e.g., ¹H NMR for furyl protons, ¹³C NMR for quinazolinone carbons) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (C₂₀H₁₇N₅O₂, exact mass: 363.1495) .
- X-ray Diffraction : Resolve crystal structure and confirm stereochemistry .
Advanced Questions
Q. How can researchers address contradictions in reported biological activities of quinazolinone derivatives?
Contradictions often arise from variations in substituents or assay conditions. To resolve discrepancies:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furyl position, methyl groups) and compare bioactivity .
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and control compounds.
- Data Normalization : Account for differences in solubility or metabolic stability using pharmacokinetic profiling .
Q. What strategies improve reaction yield during synthesis?
Optimization strategies include:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency.
- Temperature Control : Gradual heating (e.g., 80–100°C) to avoid side reactions.
For example, yields for similar dihydroquinazolinones improved from 45% to 72% by adjusting catalyst loading .
Q. How can metabolic pathways of this compound be elucidated?
Metabolite identification involves:
- In Vitro Studies : Incubate with liver microsomes and analyze via LC-MS/MS .
- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic products.
- Computational Prediction : Tools like Meteor (Lhasa Limited) can forecast Phase I/II metabolism.
Key metabolites may include hydroxylated furan rings or oxidized quinazolinone moieties .
Q. What computational methods support the design of derivatives with enhanced activity?
Q. What are the toxicological considerations for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
